molecular formula C19H24N2OS B5081127 N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

Cat. No.: B5081127
M. Wt: 328.5 g/mol
InChI Key: YUGYDTUJPZZVGN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 4-methylphenyl and 5-methylthiophen-2-yl groups can be achieved through substitution reactions using suitable reagents and catalysts.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(thiophen-2-yl)azepane-1-carboxamide
  • N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide
  • N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)morpholine-1-carboxamide

Uniqueness

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is unique due to its specific structural features, such as the presence of both 4-methylphenyl and 5-methylthiophen-2-yl groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-7-10-16(11-8-14)20-19(22)21-13-5-3-4-6-17(21)18-12-9-15(2)23-18/h7-12,17H,3-6,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYDTUJPZZVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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